DL-Tartaric acid

概要

説明

食品添加物および医薬品用分解剤として重要な役割を果たし、食品、医薬品、化学産業で広く利用されています .

製造方法

DL-酒石酸は、主に無水マレイン酸を原料として合成されます。 このプロセスには3つの主要な段階があります :

無水マレイン酸の加水分解: 無水マレイン酸を加水分解してマレイン酸にします。

エポキシ化: マレイン酸は、タングステン酸ナトリウムなどの触媒の存在下、過酸化水素でエポキシ化されます。

エポキシコハク酸の加水分解: 得られたエポキシコハク酸は、硫酸を使用してDL-酒石酸に加水分解され、次いで水酸化カルシウムを加えて硫酸が除去されます。

準備方法

DL-Tartaric acid is synthesized primarily using maleic anhydride as the raw material. The process involves three main steps :

Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.

Epoxidation: Maleic acid undergoes epoxidation with hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

Hydrolysis of Epoxysuccinic Acid: The resulting epoxysuccinic acid is hydrolyzed to this compound using sulfuric acid, followed by the removal of sulfuric acid by adding calcium hydroxide.

化学反応の分析

DL-酒石酸は、次のようなさまざまな化学反応を起こします。

酸化: ジヒドロキシマレイン酸を生成するために酸化することができます。

還元: DL-酒石酸の還元によって酒石アルデヒドが生成される可能性があります。

置換: 塩基と反応して酒石酸塩を形成することができます。

これらの反応で使用される一般的な試薬には、酸化用の過酸化水素と、置換反応用の水酸化ナトリウムが含まれます . 主要な生成物には、酒石酸塩とジヒドロキシマレイン酸が含まれます。

科学的研究の応用

Food Industry

Acidulant and Flavor Enhancer

- DL-Tartaric acid is widely used as an acidulant in food products such as soft drinks, candies, and baked goods. It enhances flavor and acts as a stabilizer in various formulations. For example, it reacts with sodium bicarbonate in baking powder to produce carbon dioxide, aiding in the leavening process without imparting a yeast flavor .

Antioxidant Properties

- The compound serves as an antioxidant , helping to maintain the quality and shelf-life of canned foods and beverages by preventing oxidation that can lead to spoilage .

Pharmaceutical Industry

Excipient in Drug Formulation

- In pharmaceuticals, this compound functions as an excipient , particularly for drugs with poor solubility at higher pH levels. It has been used to create effervescent salts when combined with citric acid, improving the taste and solubility of oral medications .

Antihypertensive Effects

- Recent studies have indicated that low doses of tartaric acid may possess antihypertensive properties , showing significant effects on blood pressure regulation in animal models . This suggests potential for further exploration in cardiovascular therapies.

Cosmetic Industry

pH Regulator and Exfoliant

- In cosmetics, this compound is employed as a pH regulator and exfoliating agent. Its ability to adjust acidity levels makes it suitable for skin care formulations aimed at improving texture and appearance .

Construction Industry

Retarder in Cement Formulations

- The compound acts as a retarder in cement mixtures, delaying the setting time which allows for extended workability during construction projects. This application is critical for ensuring quality and performance in concrete settings .

Metal Finishing and Electroplating

Chelating Agent

- This compound serves as a chelating agent in electroplating processes, where it helps to stabilize metal ions in solution, improving the quality of metal coatings on various substrates .

Agriculture

Soil Amendment

- In agriculture, tartaric acid is utilized for its chelating properties to enhance the availability of micronutrients in fertilizers. This application supports plant growth by ensuring essential minerals are accessible to crops .

Case Study 1: Tartaric Acid in Beverage Production

A study demonstrated that incorporating this compound into soft drinks improved flavor profiles while acting as an effective preservative against microbial growth. The results indicated enhanced shelf-life without compromising taste.

Case Study 2: Pharmaceutical Applications

Research involving the formulation of effervescent tablets revealed that using this compound significantly improved solubility and patient compliance due to better taste profiles compared to traditional formulations.

作用機序

DL-酒石酸は、主にその酸性特性によって効果を発揮します。 溶液のpHを下げることができ、食品保存や医薬品など、さまざまな用途に役立ちます . 生体システムでは、キレート剤として作用し、金属イオンに結合して、その利用可能性と活性に影響を与えます .

類似化合物の比較

DL-酒石酸は、両方のエナンチオマーのラセミ混合物であるため、光学的に不活性であるという点で独特です。 類似の化合物には、次のものがあります。

L-酒石酸: 天然に存在する形態で、光学的に活性であり、食品や医薬品産業で広く使用されています。

D-酒石酸: L-酒石酸のエナンチオマーで、これも光学的に活性です。

DL-酒石酸の独自性は、そのラセミ性にあります。これにより、エナンチオマーやジアステレオマーと比較して、異なる特性と用途が得られます .

類似化合物との比較

DL-Tartaric acid is unique due to its racemic mixture of both enantiomers, making it optically inactive. Similar compounds include:

L-Tartaric acid: The naturally occurring form, which is optically active and widely used in the food and pharmaceutical industries.

D-Tartaric acid: The enantiomer of L-Tartaric acid, also optically active.

Meso-Tartaric acid: An optically inactive diastereomer with distinct physical properties compared to both the active and racemic forms.

DL-Tartaric acid’s uniqueness lies in its racemic nature, which provides different properties and applications compared to its enantiomers and diastereomers .

生物活性

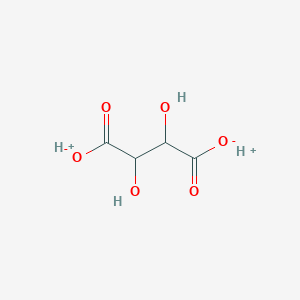

DL-Tartaric acid, a naturally occurring organic acid with the formula CHO, is known for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and agriculture. This article explores the biological activity of this compound, focusing on its effects on growth performance, gut microbiota, immune responses, and antioxidant properties.

This compound exists in several forms: the D-, L-, and meso forms. It is a dihydroxy dicarboxylic acid that plays a significant role in various biochemical processes. Its unique structure allows it to interact with biological systems effectively.

Biological Activities

1. Growth Performance in Aquaculture

Recent studies highlight the positive effects of dietary this compound on the growth performance of Pacific White Shrimp (Litopenaeus vannamei). In a study published in 2024, shrimp fed with a diet containing 7.5 g/kg of tartaric acid exhibited improved growth metrics, including:

- Weight Gain (WG) : Increased by 15% compared to control groups.

- Specific Growth Rate (SGR) : Enhanced by 12%.

- Feed Conversion Ratio (FCR) : Improved by 10% .

Table 1: Growth Performance Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Weight Gain (g) | 25 | 28.75 | 15 |

| SGR (%/day) | 1.2 | 1.344 | 12 |

| FCR | 1.5 | 1.35 | 10 |

2. Effects on Gut Microbiota

The inclusion of this compound in diets has been shown to positively influence gut microbiota composition. The study indicated a significant increase in lactic acid bacteria (LAB), which are beneficial for digestive health:

- LAB counts increased by approximately 20% in shrimp fed with tartaric acid.

- Total bacterial counts (TBC) also showed a notable rise, suggesting enhanced gut health and nutrient absorption capabilities .

3. Immune Responses

This compound has been associated with enhanced immune responses in aquatic species. Key findings include:

- Lysozyme Activity : Increased by up to 30% in treated groups.

- Phenoloxidase (PO) Activity : Enhanced by 25%, indicating improved innate immune function.

- Antioxidant Markers : Significant increases in superoxide dismutase (SOD) and catalase (CAT) activities were observed, correlating with reduced oxidative stress levels .

Table 2: Immune Response Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Lysozyme Activity | 0.5 | 0.65 | 30 |

| PO Activity | 0.4 | 0.5 | 25 |

| SOD Activity | 12 | 15 | 25 |

| CAT Activity | 8 | 10 | 25 |

Antioxidant Properties

The antioxidant capacity of this compound is significant due to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that tartaric acid can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular integrity.

Case Studies

Several case studies have documented the effects of this compound across different species:

- Aquatic Species : A study conducted on shrimp demonstrated that dietary supplementation with this compound not only improved growth but also enhanced resistance against Vibrio parahaemolyticus, a common pathogen affecting aquaculture .

- Plant Systems : Tartaric acid's role in grapevines has been investigated, revealing its involvement in biosynthesis pathways that contribute to plant health and fruit quality .

Q & A

Basic Research Questions

Q. What are the key steps and reaction parameters in the chemical synthesis of racemic DL-tartaric acid?

this compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The reaction produces epoxy-succinic acid as an intermediate, which is subsequently hydrolyzed by boiling to yield racemic this compound. Critical parameters include:

- Catalyst concentration (e.g., potassium tungstate)

- Temperature control during hydrolysis (boiling conditions)

- Isolation methods (centrifugation, washing, drying) . Experimental Design Tip : Optimize hydrogen peroxide stoichiometry to minimize side reactions and maximize yield.

Q. How are the structural and stereochemical properties of this compound characterized?

this compound crystallizes in a trans-like conformation, distinct from other tartaric acid salts. Key analytical methods include:

- X-ray crystallography : Resolves crystal packing and stereoisomer arrangement (e.g., trans vs. cis forms) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition temperatures .

- Vibrational spectroscopy : IR and Raman spectroscopy confirm functional groups (e.g., carboxylic and hydroxyl groups) .

Q. What are the thermodynamic properties of this compound, and how are they measured?

Combustion calorimetry is the primary method for determining thermodynamic data. Key values include:

Advanced Research Questions

Q. How can diastereomeric salt crystallization be optimized for the optical resolution of this compound?

Resolution involves forming salts with chiral bases (e.g., L-lysine) and exploiting solubility differences. Methodological considerations:

- Solvent selection : Polar solvents (e.g., water-ethanol mixtures) enhance salt solubility .

- pH control : Adjust to stabilize the diastereomeric complex.

- Crystallization kinetics : Slow cooling improves enantiomer separation efficiency . Data Contradiction Note : Yield variability may stem from impurities in starting materials or incomplete racemization .

Q. What are the nephrotoxic effects of this compound, and how do they impact pharmaceutical research?

Unlike the L(+)-isomer, this compound exhibits slower renal clearance, leading to kidney accumulation and potential toxicity. Key findings:

- Animal studies : Daily doses >3 g/kg body weight cause renal weight gain and histopathological changes .

- Implications : Avoid this compound in drug formulations; use L(+)-tartaric acid for FDA compliance .

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs) or catalytic systems?

this compound coordinates with metals (e.g., bismuth) via carboxylic and hydroxyl groups, forming complexes with applications in catalysis. Example protocol:

- Synthesis of bismuth tartrate : React this compound with basic bismuth nitrate at 70°C for 1–2 hours.

- Characterization : Use XRD for crystallinity analysis and IR/Raman spectroscopy to confirm bonding modes . Advanced Tip : Compare this compound with meso-tartaric acid in nanoparticle synthesis for morphology control .

Q. What challenges arise in reconciling conflicting thermodynamic data for this compound?

Discrepancies in combustion enthalpy (e.g., -1154 vs. -1142 kJ/mol) stem from:

- Sample purity : Trace water or impurities alter measured values.

- Calorimetric techniques : Differences in bomb calorimeter calibration or Washburn corrections . Resolution Strategy : Cross-validate data using multiple methods (e.g., DSC and combustion calorimetry).

Q. Methodological Tables

Table 1 : Comparison of this compound Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity | Reference |

|---|---|---|---|---|---|

| Maleic acid oxidation | Maleic acid | K₂WO₄/H₂O₂ | ~75 | >99% | |

| Biomass fermentation* | Grape byproducts | Microbial | ~60 | ~95% | [Patent] |

*Note: Fermentation methods are less common for this compound due to enantiomeric preference in nature .

Table 2 : Key Spectroscopic Peaks for this compound

| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O | 1730–1700 | 1725 | Stretching vibration |

| O-H | 3400–2500 | 3450 | Broad, hydrogen bonding |

| C-O | 1250–1150 | 1230 | Stretching vibration |

特性

IUPAC Name |

2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031477 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.984 @ 18 °C, Relative density (water = 1): 1.79 | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS No. |

526-83-0, 133-37-9, 87-69-4, 868-14-4 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。